molecular formula C10H10Cl2OS B14054444 1-Chloro-1-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one

1-Chloro-1-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one

Cat. No.: B14054444
M. Wt: 249.16 g/mol
InChI Key: VMMIJNZNSVFEFA-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one is a chlorinated aromatic ketone characterized by a propan-2-one backbone substituted with a 2-(chloromethyl)-4-mercaptophenyl group. The compound features two chlorine atoms (one on the ketone carbon and another on the methyl group of the phenyl ring) and a thiol (-SH) group at the para position of the aromatic ring. These functional groups confer unique reactivity, particularly in nucleophilic substitution (Cl groups) and redox or conjugation reactions (SH group).

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-chloro-1-[2-(chloromethyl)-4-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)9-3-2-8(14)4-7(9)5-11/h2-4,10,14H,5H2,1H3

InChI Key

VMMIJNZNSVFEFA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)S)CCl)Cl

Origin of Product

United States

Preparation Methods

Sequential Electrophilic Substitution

This approach involves stepwise introduction of substituents onto a pre-formed propan-2-one-phenyl framework. The mercapto group (-SH) is typically introduced first via thiolation of a nitro precursor, followed by chloromethylation using formaldehyde and hydrochloric acid under Lewis acid catalysis. Final chlorination at the propan-2-one position is achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅).

Modular Assembly via Cross-Coupling

Palladium-catalyzed coupling reactions enable the construction of the chloromethyl-mercaptophenyl fragment before attachment to the propan-2-one core. For example, Suzuki-Miyaura coupling has been employed to integrate boronic acid derivatives containing protected thiol groups with chloromethyl-substituted aryl halides. Deprotection and ketone formation complete the synthesis.

One-Pot Multicomponent Reactions

Recent advances utilize tandem reactions to streamline synthesis. A notable example involves the concurrent formation of the propan-2-one and phenyl ring substituents through condensation of chloroacetone, thiourea, and chloromethylbenzaldehyde derivatives in the presence of acidic ionic liquids.

Stepwise Reaction Mechanisms

Thiolation of Nitro Precursors

The conversion of nitro groups to mercapto groups proceeds via intermediate formation of a diazonium salt, followed by treatment with sodium hydrosulfide (NaSH). For instance, 4-nitropropiophenone is reduced to 4-aminopropiophenone, diazotized, and reacted with NaSH to yield 4-mercaptopropiophenone.

Key Reaction:
$$
\text{4-Nitropropiophenone} \xrightarrow{\text{Sn/HCl}} \text{4-Aminopropiophenone} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{Diazonium Salt} \xrightarrow{\text{NaSH}} \text{4-Mercaptopropriophenone}
$$

Chloromethylation Strategies

Chloromethylation employs the Blanc reaction, where formaldehyde and HCl react with the aromatic ring in the presence of ZnCl₂. Positioning the chloromethyl group ortho to the mercapto group requires careful control of reaction conditions to avoid over-substitution.

Optimized Conditions:

  • Temperature: 40–50°C
  • Molar ratio (HCHO:HCl:ZnCl₂): 1:2:0.1
  • Yield: 68–72%

Propan-2-one Chlorination

Chlorination at the α-position of the ketone is achieved using SO₂Cl₂ in dichloromethane. The reaction proceeds via a radical mechanism, with initiation by trace peroxides:

$$
\text{R-CO-CH}3 + \text{SO}2\text{Cl}2 \xrightarrow{\Delta} \text{R-CO-CH}2\text{Cl} + \text{SO}_2 + \text{HCl}
$$

Optimization of Reaction Conditions

Solvent Systems

  • Thiolation Steps: Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but require strict anhydrous conditions to prevent hydrolysis.
  • Chloromethylation: Ethylene dichloride improves regioselectivity by stabilizing electrophilic intermediates.

Catalysis

  • Lewis Acids: ZnCl₂ remains standard for chloromethylation, but FeCl₃ has shown promise in reducing side reactions (e.g., ring chlorination).
  • Phase-Transfer Catalysts: Tetrabutylammonium bromide (TBAB) accelerates thiolate anion formation in biphasic systems.

Purification Techniques

  • Silica gel chromatography with gradient elution (hexane:ethyl acetate) resolves closely related derivatives.
  • Recrystallization from ethanol/water mixtures (7:3 v/v) achieves >98% purity for industrial batches.

Comparative Analysis of Methodologies

Parameter Sequential Substitution Cross-Coupling One-Pot Synthesis
Overall Yield 52% 48% 61%
Reaction Time 72 h 48 h 24 h
Scalability Moderate Low High
Byproduct Formation 15–20% 10–12% 5–8%
Cost Index 1.0 1.8 0.7

Data synthesized from Refs

The one-pot method demonstrates superior efficiency but requires precise stoichiometric control. Cross-coupling approaches, while elegant, suffer from catalyst costs and sensitivity to oxygen.

Industrial Scalability and Environmental Considerations

Continuous-Flow Systems

Adapting the patent-pending continuous-flow methodology from, manufacturers have achieved:

  • 90% conversion in 30-minute residence time
  • 98% reduction in HCl waste compared to batch processes
  • Automated pH control via in-line titration

Green Chemistry Innovations

  • Solvent Recovery: Closed-loop systems reclaim >95% of ethylene dichloride.
  • Catalyst Recycling: Immobilized ZnCl₂ on mesoporous silica enables 10 reaction cycles without activity loss.

Chemical Reactions Analysis

1-Chloro-1-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloromethyl group can be reduced to a methyl group.

    Substitution: The chlorine atoms can be substituted with other

Biological Activity

1-Chloro-1-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one is an organic compound notable for its unique structural features and potential biological activities. This compound, characterized by the presence of both chloro and mercapto functional groups, has garnered interest in medicinal and biochemical research due to its possible applications in enzyme inhibition and therapeutic development.

  • Molecular Formula : C10H10Cl2OS
  • Molecular Weight : 249.16 g/mol
  • CAS Number : 1804272-20-5
  • Boiling Point : Approximately 366.6 °C
  • Density : 1.323 g/cm³
PropertyValue
Molecular FormulaC10H10Cl2OS
Molecular Weight249.16 g/mol
Boiling Point366.6 °C
Density1.323 g/cm³
pKa5.84

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes through the formation of covalent bonds. The mercapto group can facilitate these interactions, leading to the inhibition of enzymatic activity, which is crucial in various biochemical pathways. This mechanism suggests potential applications in drug development targeting specific enzymes involved in diseases.

Enzyme Inhibition

Research has indicated that compounds with similar structures exhibit significant inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). For instance, studies have shown that related compounds possess IC50 values in the low micromolar range against AChE, suggesting that 1-Chloro-1-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one may exhibit comparable inhibitory effects.

Case Studies

  • AChE Inhibition : A study involving structurally similar compounds reported IC50 values as low as 0.09 μM for AChE inhibition, indicating a strong potential for neuroprotective applications in Alzheimer's disease treatment .
  • MAO Inhibition : Another study highlighted the importance of substituents on the phenyl ring affecting MAO-B inhibition, where compounds with chloromethyl groups showed enhanced activity compared to their unsubstituted counterparts .

Research Findings

Recent investigations into related compounds have provided insights into their biological activities:

  • Neuroprotective Effects : Compounds with mercapto groups have been shown to protect neuronal cells from oxidative stress, which is a critical factor in neurodegenerative diseases .
  • Antimicrobial Properties : The presence of chloromethyl and mercapto groups has been linked to antimicrobial activities against various pathogens, supporting the exploration of these compounds in developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related propan-2-one derivatives with variations in substituents, as summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-Chloro-1-(2-(chloromethyl)-4-mercaptophenyl)propan-2-one C₁₀H₉Cl₂OS 247.16 (calculated) -Cl (on ketone), -CH₂Cl, -SH (phenyl) High polarity, potential thiol reactivity
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO 208.68 -Cl (phenyl), cyclopropyl group Lipophilic; used in agrochemical synthesis
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one C₁₀H₁₁ClN₂O₂ 226.66 Hydrazinylidene, -OCH₃ Intermediate for pyrazole synthesis
1-(4-Chlorophenyl)-2-methylprop-2-en-1-one C₁₀H₉ClO 180.63 α,β-unsaturated ketone, -Cl (phenyl) Electrophilic enone for Michael additions
2-Chloro-1-(2-ethyl-4-(hydroxymethyl)phenyl)propan-1-one C₁₂H₁₅ClO₂ 226.70 -OH, -CH₂CH₃ Polar; potential for polymer crosslinking

Physicochemical Properties

  • Polarity and Solubility: The presence of -SH and -Cl groups in the target compound increases polarity compared to analogs like 1-(4-chlorophenyl)-2-cyclopropylpropan-1-one (non-polar cyclopropyl group) . This enhances solubility in polar solvents (e.g., DMSO, ethanol) but reduces lipid solubility.
  • Acidity: The thiol group (pKa ~10) is more acidic than phenolic -OH (pKa ~10–12) or methoxy groups, enabling deprotonation under mild basic conditions. This contrasts with hydrazinylidene derivatives, where N–H groups (pKa ~15–20) require stronger bases for deprotonation .
  • Thermal Stability : Chlorine substituents on aromatic rings generally enhance thermal stability. However, the -SH group may reduce stability due to oxidative susceptibility, unlike methoxy or cyclopropyl analogs .

Crystallographic and Spectroscopic Data

  • Crystal Packing : Analogous hydrazinylidene derivatives (e.g., 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one) exhibit hydrogen-bonded chains via N–H⋯O interactions . The target compound’s -SH group may instead form S–H⋯O or S–H⋯S interactions, altering packing efficiency.
  • NMR Signatures : The -SH proton is expected to resonate at δ 1.5–3.5 ppm (broad), distinct from methoxy (δ ~3.8 ppm) or cyclopropyl protons (δ 0.5–1.5 ppm) in analogs .

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